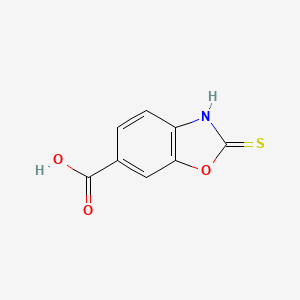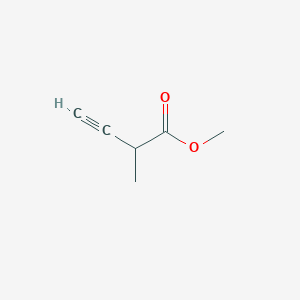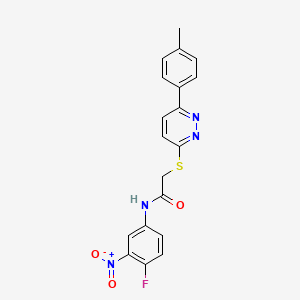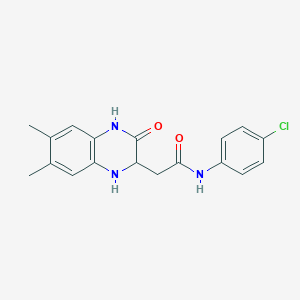![molecular formula C25H21N5O2S2 B2389818 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847402-84-0](/img/structure/B2389818.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic organic compound. Its structure suggests potential bioactive properties, likely due to the presence of several heterocyclic rings and functional groups that can interact with biological molecules. Such compounds often find applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process:
Formation of 2-oxobenzo[d]thiazol-3(2H)-yl):
Starting with an ortho-amino benzoic acid derivative, undergoes cyclization with a thiourea compound.
Typical reagents include concentrated sulfuric acid and high-temperature conditions.
Attachment of the Triazol Ring:
Using a precursor with a suitable leaving group like o-tolyl bromide, a nucleophilic substitution reaction introduces the triazol ring.
This step usually requires a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Acetamide Linkage:
Coupling with N-phenyl acetamide can be achieved through an amide formation reaction.
Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, this compound's synthesis can be optimized by:
Flow Chemistry: Continuous production methods to maintain consistent reaction conditions.
Catalysis: Use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The triazol ring may undergo oxidation to introduce additional functional groups.
Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction:
Reduction reactions can target the oxo group in the benzo[d]thiazol ring to form hydroxyl derivatives.
Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution:
The amide and aromatic rings are sites for electrophilic and nucleophilic substitution reactions.
Reagents like acyl chlorides and halogens are commonly used.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydroxyl and amine derivatives.
Substitution Products: Varying based on the substituents introduced.
Scientific Research Applications
Chemistry:
Functional Group Transformations: Exploration of its chemical reactivity for novel derivatives.
Biology:
Enzyme Inhibition: Potential inhibitors of specific enzymes like kinases or proteases.
Medicine:
Drug Development: Investigation into therapeutic properties such as anticancer, antifungal, or antimicrobial activities.
Industry:
Catalysts: Development of novel catalysts for industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets like:
Enzyme Binding: Inhibits enzyme activity by binding to the active site.
Signal Pathways: Modulates cellular signal pathways, affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
Unique Features
Multi-Ring Structure: Provides a complex scaffold for diverse bioactivity.
Functional Group Versatility: Multiple reactive sites for chemical modification.
Similar Compounds
Benzothiazole Derivatives: Structurally similar with potential bioactivities.
Triazole-Linked Acetamides: Analogous compounds with different substituents.
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZPXUCAZZHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2389738.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol](/img/structure/B2389739.png)

![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)




![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)
